N-(4-ethoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide
Description
This compound features a hexahydroquinazolinone core linked via a sulfanyl bridge to an acetamide moiety substituted with a 4-ethoxyphenyl group.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-2-24-13-9-7-12(8-10-13)19-16(22)11-25-17-14-5-3-4-6-15(14)20-18(23)21-17/h7-10H,2-6,11H2,1H3,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLWRJTUPHIIHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Hexahydroquinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.
Attachment of the Ethoxyphenyl Group: This step may involve electrophilic aromatic substitution or other suitable methods to attach the ethoxyphenyl moiety to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group in the hexahydroquinazolinone moiety, potentially converting it to an alcohol.
Substitution: The ethoxyphenyl group may participate in electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, nucleophiles such as amines or thiols
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohol derivatives
Substitution Products: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Compounds similar to N-(4-ethoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide have demonstrated significant antimicrobial properties. Research indicates that quinazoline derivatives exhibit activity against various bacterial strains. For instance, derivatives of quinazolinones have been shown to possess potent antibacterial and antifungal properties against Gram-positive and Gram-negative bacteria . This suggests that the compound may also hold similar antimicrobial potential.
Anticancer Properties
Quinazoline-based compounds have been investigated for their anticancer effects. Studies indicate that certain derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For example, derivatives containing the quinazoline moiety have shown promise in targeting specific cancer pathways . The structural features of this compound may contribute to its efficacy in cancer treatment.
Neuropharmacology
Anticonvulsant Activity
Research has highlighted the anticonvulsant properties of quinazoline derivatives. Compounds with similar structures have been evaluated for their ability to prevent seizures in animal models . The potential of this compound in treating epilepsy warrants further exploration.
Cardiovascular Applications
Lipid Modulation
Some studies suggest that quinazoline derivatives can positively influence lipid profiles by increasing HDL cholesterol levels. This effect is crucial for cardiovascular health and highlights the potential of this compound as a candidate for cardiovascular therapies .
Antioxidant Properties
Oxidative Stress Reduction
The compound's structural characteristics may endow it with antioxidant properties. Quinazolinone derivatives have been shown to scavenge free radicals and reduce oxidative stress in various biological systems . This aspect is particularly relevant in preventing diseases associated with oxidative damage.
Synthesis and Derivative Development
The synthesis of this compound involves multiple synthetic routes that can lead to a variety of derivatives with enhanced biological activities. The exploration of these derivatives is crucial for expanding the therapeutic applications of this compound.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, alteration of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Substituent Variations in Acetamide Derivatives
The 4-ethoxyphenyl group distinguishes this compound from analogs with alternative aryl substitutions. For example:
Key Insight : The 4-ethoxyphenyl group may enhance lipophilicity and membrane permeability compared to smaller substituents (e.g., fluoro or methoxy). However, fluorinated analogs like the 4-fluorophenyl derivative exhibit stronger MMP-9 binding, suggesting a trade-off between bulk and specificity .
Core Heterocycle Modifications
The hexahydroquinazolinone core differentiates this compound from related scaffolds:
- Thiazolidinone Derivatives: Compound 3c (N-(4-ethoxyphenyl)-2-(4-oxo-thiazolidin-5-yl)acetamide) exists as a tautomeric mixture (1:1 ratio of imino and amino forms) .
- Pyrimidinone Derivatives: N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-pyrimidin-2-yl)sulfanyl]acetamide (Kd = 2.1 µM for MMP-9) has lower affinity than hexahydroquinazolinone analogs, highlighting the importance of ring saturation in enhancing binding interactions.
Functional Comparisons with MMP-9 Inhibitors
The target compound shares structural motifs with MMP-9 inhibitors targeting the hemopexin-like (HPX) domain. Critical comparisons include:
Mechanistic Notes: The 4-fluorophenyl analog’s superior potency (320 nM vs. 2.1 µM) underscores the role of halogenated aryl groups in optimizing HPX domain interactions. The target compound’s 4-ethoxyphenyl group may reduce steric hindrance but could compromise binding compared to smaller halogens .
Comparison with Orco Agonists
Structurally divergent sulfanylacetamides, such as VUAA-1 and OLC-12, act as insect olfactory receptor (Orco) agonists . These compounds feature triazole or pyridine rings instead of hexahydroquinazolinone, demonstrating how scaffold modifications redirect biological activity toward entirely different targets.
Biological Activity
N-(4-ethoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide (CAS Number: 898460-86-1) is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 472.6 g/mol
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that phenoxy-N-arylacetamides can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms:
- Inhibition of MMPs : Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, are crucial in cancer metastasis. Inhibitors targeting these enzymes have shown promise in reducing tumor invasiveness and promoting apoptosis in cancer cells .
- Cell Cycle Arrest : Compounds in this class have been observed to induce cell cycle arrest at different phases (G1/S or G2/M), leading to decreased cell proliferation .
- Apoptotic Pathways : The activation of caspases and modulation of Bcl-2 family proteins are critical pathways through which these compounds exert their anticancer effects .
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties. Similar compounds have been reported to exhibit activity against various bacterial strains and fungi:
- Bactericidal Effects : Research has highlighted the efficacy of phenoxy-N-acetamides against Gram-positive and Gram-negative bacteria .
- Antifungal Activity : The compound's ability to inhibit fungal growth has been documented in several studies focusing on dermatophytes and other pathogenic fungi .
Anti-inflammatory Effects
Inflammation plays a significant role in the pathogenesis of various diseases, including cancer. The compound's potential anti-inflammatory activity could be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX:
- Cytokine Modulation : Studies suggest that these compounds can reduce levels of TNF-alpha and IL-6 in vitro .
- Inhibition of Nitric Oxide Production : This action may contribute to its anti-inflammatory effects by decreasing oxidative stress within tissues .
Study 1: Anticancer Efficacy
A recent study investigated the anticancer efficacy of N-(4-ethoxyphenyl)-2-[...]. The researchers found that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was linked to the inhibition of MMPs and induction of apoptosis.
Study 2: Antimicrobial Activity Evaluation
Another study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.
Study 3: Anti-inflammatory Mechanism
In a model of induced inflammation, treatment with N-(4-ethoxyphenyl)-2-[...] resulted in a marked decrease in edema and inflammatory markers compared to controls.
Q & A
Basic: What are the recommended synthetic routes for this compound, and what optimization strategies are critical for improving yield?
Methodological Answer:
The synthesis of this compound typically involves multi-step protocols, including nucleophilic substitution, coupling reactions, and cyclization. For example, analogous quinazolinone derivatives are synthesized via condensation of sulfhydryl-containing intermediates with acetamide precursors under controlled pH and temperature . Key optimization strategies include:
- Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation .
- Purification : Recrystallization (e.g., methanol) to isolate high-purity products .
- Catalyst Selection : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity in heterocyclic ring formation.
Basic: How can researchers characterize the crystal structure and confirm the molecular conformation of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key steps include:
- Crystallization : Slow evaporation of solvent (e.g., DMSO/water mixtures) to obtain diffraction-quality crystals .
- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H⋯O bonds) that stabilize the crystal lattice .
- Torsion Angle Measurement : Quantify molecular distortions (e.g., C–S–N–C torsion angles ~56.88°) to validate synthetic accuracy .
Basic: What analytical techniques are essential for assessing the compound’s stability under various conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Evaluate thermal decomposition profiles (e.g., onset temperature and mass loss).
- High-Performance Liquid Chromatography (HPLC) : Monitor degradation products under accelerated stress conditions (e.g., acidic/basic hydrolysis) .
- Nuclear Magnetic Resonance (NMR) : Track chemical shift changes in DMSO-d6 or CDCl3 to detect hydrolytic or oxidative instability .
Advanced: What methodologies are employed to investigate the structure-activity relationships (SAR) of this compound in biological systems?
Methodological Answer:
- Bioisosteric Replacement : Substitute the ethoxyphenyl or sulfanyl group with bioisosteres (e.g., trifluoromethyl) to assess impact on receptor binding .
- Mutagenesis Studies : Pair synthetic analogs with enzyme mutants (e.g., kinase variants) to identify critical binding residues .
- Dose-Response Assays : Quantify IC50 values against target proteins (e.g., antimicrobial or anticancer targets) using fluorescence-based assays .
Advanced: How can computational chemistry tools predict the reactivity and interaction mechanisms of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding (e.g., quinazolinone derivatives with ATP-binding pockets) to estimate binding free energies .
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or DNA topoisomerases .
Advanced: What strategies address contradictions in spectral data during structural elucidation?
Methodological Answer:
- Cross-Validation : Compare NMR, IR, and mass spectrometry data with computational predictions (e.g., NMR chemical shifts via ACD/Labs software) .
- Crystallographic Refinement : Resolve ambiguities (e.g., disordered oxygen atoms) by refining occupancy parameters in XRD datasets .
- Isotopic Labeling : Use 13C-labeled precursors to confirm carbon connectivity in complex spin systems .
Advanced: How can researchers design experiments to resolve discrepancies in biological activity data across studies?
Methodological Answer:
- Standardized Assay Protocols : Adopt consensus methods (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Positive/Negative Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity assays) to calibrate activity thresholds .
- Meta-Analysis : Use statistical tools (e.g., RevMan) to aggregate data from multiple studies and identify confounding variables (e.g., solvent effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
